1-Bromo-5-methoxy-2,4-dinitrobenzene

ERO1 inhibition Chemical biology Endoplasmic reticulum stress

Choose 1-Bromo-5-methoxy-2,4-dinitrobenzene (Erodoxin) for its unique selective ERO1 inhibition profile, absent in non-methoxylated analogs. The bromine substituent provides a critical balance between SNAr reactivity and handling stability, surpassing fluoro and iodo analogs. Supplied at ≥99% HPLC purity with defined DMSO solubility (100 mg/mL), ensuring reproducible in vitro assays. Its distinct melting point (109.5-110.5°C) simplifies identity verification. The quantitative one-step synthesis supports scalable procurement for medicinal chemistry.

Molecular Formula C7H5BrN2O5
Molecular Weight 277.03 g/mol
CAS No. 181995-71-1
Cat. No. B188455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-methoxy-2,4-dinitrobenzene
CAS181995-71-1
Synonyms1-BroMo-5-Methoxy-2,4-dinitro-benzene
Molecular FormulaC7H5BrN2O5
Molecular Weight277.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrN2O5/c1-15-7-2-4(8)5(9(11)12)3-6(7)10(13)14/h2-3H,1H3
InChIKeySYWWRIKZBWQUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 85 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-5-methoxy-2,4-dinitrobenzene (181995-71-1) | Technical Overview and Procurement Context


1-Bromo-5-methoxy-2,4-dinitrobenzene (CAS 181995-71-1), also known as 5-bromo-2,4-dinitroanisole and ERO1 Inhibitor I (Erodoxin), is a polyfunctional aromatic compound bearing bromine, methoxy, and two nitro substituents on a benzene core . This substitution pattern confers a distinct electrophilic reactivity profile and established biological activity as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1) . It is supplied as a yellow crystalline solid with a molecular formula of C₇H₅BrN₂O₅ and a molecular weight of 277.03 g/mol [1].

Why 1-Bromo-5-methoxy-2,4-dinitrobenzene Cannot Be Casually Substituted with Halogen or Methoxy Analogs


In silico, replacing a halogen atom or a methoxy group may appear trivial, but in practice, these modifications profoundly alter the compound's electronic landscape, nucleofugality, and biological selectivity. The bromine substituent in 1-bromo-5-methoxy-2,4-dinitrobenzene strikes a critical balance between reactivity in nucleophilic aromatic substitution (SNAr) and handling stability, a balance that is tipped toward excessive lability in the fluoro analog and insufficient reactivity in the chloro and iodo analogs [1]. Furthermore, the specific 5-methoxy-2,4-dinitro pattern is essential for the compound's unique biological activity as an ERO1 inhibitor, a property absent in the simpler, non-methoxylated 1-bromo-2,4-dinitrobenzene [2]. The following sections provide the quantitative evidence substantiating these selection-critical differentiations.

1-Bromo-5-methoxy-2,4-dinitrobenzene: Quantitative Differentiation Evidence vs. Closest Analogs


ERO1 Inhibitory Selectivity: Bromo Derivative Exhibits Defined Species-Specific Activity vs. Non-Methoxylated Parent

1-Bromo-5-methoxy-2,4-dinitrobenzene acts as a selective inhibitor of yeast Endoplasmic Reticulum Oxidase 1 (ERO1), with defined weaker activity against mouse ERO1α (IC₅₀ = 400 µM) . In contrast, the non-methoxylated analog 1-bromo-2,4-dinitrobenzene is not reported to possess this biological activity and is instead primarily utilized as a substrate for glutathione S-transferase (GST) assays . This indicates that the methoxy group is critical for the compound's specific biological recognition and function as an ERO1 inhibitor.

ERO1 inhibition Chemical biology Endoplasmic reticulum stress

Solubility in DMSO: 100 mg/mL Ensures Reliable In Vitro Dosing vs. Partially Miscible Analog

1-Bromo-5-methoxy-2,4-dinitrobenzene exhibits a well-defined solubility of 100 mg/mL in DMSO, a critical parameter for preparing concentrated stock solutions for cell-based assays . Conversely, the non-methoxylated analog 1-bromo-2,4-dinitrobenzene is described as only 'partly miscible' in water, with limited quantitative solubility data reported in organic solvents, introducing potential variability in assay preparation .

Solubility Formulation In vitro assays

Mutagenic Potency Ranking: Bromo Derivative Exhibits Intermediate Activity Among Halogen Series

A comparative study of 1-halogenated-2,4-dinitrobenzenes in Salmonella typhimurium TA98 established a clear mutagenic activity order: 1-fluoro > 1-chloro > 1-bromo > 1-iodo [1]. The bromo derivative's intermediate position in this series indicates that it is less mutagenic than its fluoro and chloro counterparts, which may translate to a favorable handling safety profile without sacrificing the electrophilic reactivity required for SNAr applications.

Mutagenicity Toxicology Structure-activity relationship

Purity Specification: ≥99% (HPLC) vs. ≥95% for 1-Fluoro Analog

Commercially available 1-bromo-5-methoxy-2,4-dinitrobenzene is offered with a purity specification of ≥99% as determined by HPLC, ensuring high reliability for quantitative studies . In comparison, the 1-fluoro-5-methoxy-2,4-dinitrobenzene analog is typically supplied at a minimum purity of 95% . This 4% minimum purity difference can significantly impact the accuracy of concentration-dependent assays.

Purity Quality control Analytical chemistry

Synthesis Efficiency: One-Step Protocol Yields Quantitative Product

A recent protocol describes the one-step synthesis of 1-bromo-5-methoxy-2,4-dinitrobenzene in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding, simplified synthetic route contrasts with older, multi-step procedures often required for halogenated dinitrobenzenes, suggesting a more favorable manufacturing efficiency for this specific derivative.

Synthesis Process chemistry Yield optimization

Physical Property Divergence: Melting Point Differentiation from 1-Bromo-2,4-dinitrobenzene

1-Bromo-5-methoxy-2,4-dinitrobenzene exhibits a melting point of 109.5-110.5 °C , while the non-methoxylated analog 1-bromo-2,4-dinitrobenzene melts at 70-73 °C . This approximately 40 °C difference is a direct consequence of the methoxy group's influence on intermolecular forces and crystal packing, providing a clear and measurable physical distinction between the compounds.

Melting point Physical characterization Quality control

1-Bromo-5-methoxy-2,4-dinitrobenzene: Application Scenarios Grounded in Differentiated Evidence


Chemical Probe for Endoplasmic Reticulum Oxidase 1 (ERO1) Research

This compound is the chemical probe of choice for investigating the role of ERO1 in oxidative protein folding within the endoplasmic reticulum. Its defined, albeit moderate, activity against mouse ERO1α (IC₅₀ = 400 µM) provides a benchmark for comparative studies, and its selectivity over other oxidoreductases makes it a valuable tool for dissecting ERO1-specific pathways . The non-methoxylated analog is inactive in this context, making the procurement of this specific derivative essential.

Reproducible In Vitro Assay Development and Screening

The combination of a high commercial purity standard (≥99% HPLC) and a well-defined solubility (100 mg/mL in DMSO) makes this compound a reliable choice for quantitative in vitro assays . The precise solubility data eliminates the guesswork in preparing stock solutions, a common source of variability with less characterized analogs. Its intermediate mutagenicity profile compared to more potent fluoro and chloro derivatives may also make it a preferred candidate for initial high-throughput screening campaigns [1].

Synthetic Intermediate in Medicinal Chemistry Programs

The bromine atom in 1-bromo-5-methoxy-2,4-dinitrobenzene is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse nucleophiles to generate novel chemical entities. Its balanced reactivity—more stable than the fluoro analog yet more reactive than the iodo derivative—facilitates controlled, high-yielding derivatization [1]. The recent demonstration of a quantitative, one-step synthesis further supports its viability as a scalable building block for medicinal chemistry [2].

Quality Control and Analytical Reference Standard

The distinct melting point of 109.5-110.5 °C offers a clear and measurable parameter for identity verification and purity assessment upon receipt . This property is particularly valuable for analytical laboratories that require a rapid, cost-effective method to confirm the integrity of their chemical inventory before use in critical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-5-methoxy-2,4-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.